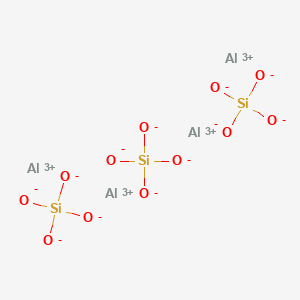

Tetraaluminum;trisilicate

描述

Contextualization of Multicomponent Inorganic Systems in Contemporary Chemical Research

Multicomponent inorganic systems are at the forefront of modern chemical research, offering a vast landscape for the discovery of new materials with unique and tunable properties. mdpi.comnih.gov These systems, composed of two or more distinct chemical entities, allow for the creation of complex structures and functionalities that are not attainable with single-component materials. nih.gov The interactions between different components at the atomic or molecular level can lead to synergistic effects, resulting in enhanced performance in a wide range of applications, from catalysis and electronics to ceramics and composites. mdpi.combohrium.com

In recent years, there has been a significant shift towards the rational design of multicomponent materials, moving from empirical, trial-and-error approaches to more predictive, science-driven methodologies. rsc.org This has been made possible by advancements in analytical techniques and computational modeling, which provide unprecedented insights into the structure-property relationships of these complex systems. rsc.org Researchers are now able to tailor the composition, morphology, and interfacial characteristics of multicomponent materials to achieve specific functionalities, opening up new avenues for technological innovation. mdpi.comrsc.org

The study of multicomponent inorganic systems is inherently interdisciplinary, drawing upon principles from chemistry, physics, materials science, and engineering. nih.gov This collaborative approach is essential for addressing the complex challenges associated with the synthesis, characterization, and application of these advanced materials. rsc.org As our understanding of these systems continues to grow, we can expect to see the development of even more sophisticated materials with transformative potential across various scientific and industrial sectors.

Theoretical Frameworks for Novel Aluminosilicate (B74896) Chemistry

The chemistry of aluminosilicates, a prominent class of multicomponent inorganic systems, is governed by a set of well-established theoretical frameworks that guide the synthesis and prediction of new materials. At the core of aluminosilicate chemistry is the tetrahedral coordination of silicon and aluminum atoms with oxygen. kimteks.org The substitution of Si⁴⁺ by Al³⁺ in the tetrahedral framework creates a net negative charge, which is balanced by cations located in the pores and channels of the structure. This fundamental principle, known as isomorphic substitution, is responsible for the rich ion-exchange and catalytic properties of many aluminosilicates.

Modern theoretical approaches, including quantum mechanical calculations and molecular dynamics simulations, have become indispensable tools for understanding the complex behavior of aluminosilicates at the atomic level. These computational methods allow researchers to predict the stability of different framework topologies, model the diffusion of molecules within the pores, and elucidate the mechanisms of catalytic reactions. By providing a virtual laboratory for materials discovery, these theoretical frameworks accelerate the development of novel aluminosilicates with tailored properties for specific applications.

Furthermore, the concept of "chimie douce," or soft chemistry, has emerged as a powerful strategy for the synthesis of new aluminosilicate materials under mild conditions. mdpi.com This approach, which often involves the use of organic templates or structure-directing agents, allows for precise control over the crystal structure, morphology, and porosity of the final product. mdpi.comcjcatal.com By combining these advanced synthetic methods with a deep theoretical understanding of aluminosilicate chemistry, researchers are pushing the boundaries of what is possible in the design of functional inorganic materials.

Historical and Current Research Trajectories in Complex Silicate (B1173343) Materials

The study of complex silicate materials has a long and rich history, dating back to the early days of mineralogy and geology. Early research focused on the classification and characterization of naturally occurring silicates, which form the vast majority of the Earth's crust. kimteks.org The development of X-ray diffraction techniques in the early 20th century revolutionized the field, allowing for the determination of the crystal structures of these complex minerals and laying the groundwork for a deeper understanding of their properties.

In the mid-20th century, the focus of silicate research began to shift from natural to synthetic materials, driven by the growing demand for new materials with specific technological applications. This led to the development of a wide range of synthetic silicates, including zeolites, glasses, and ceramics, which have had a profound impact on industries ranging from catalysis and adsorption to construction and electronics. The synthesis of the first synthetic zeolites in the 1940s and 1950s marked a major milestone in the history of silicate chemistry, opening up a new world of possibilities for the design of porous materials with precisely controlled pore sizes and functionalities.

Current research in complex silicate materials is characterized by a number of key trends. One major area of focus is the development of hierarchical materials that possess structural features on multiple length scales. These materials, which often combine the microporosity of zeolites with the mesoporosity of other materials, offer enhanced mass transport properties and improved performance in a variety of applications. Another important research direction is the synthesis of hybrid organic-inorganic silicate materials, which combine the processability and functionality of polymers with the thermal and mechanical stability of silicates. rsc.org These materials are showing great promise in areas such as drug delivery, sensing, and low-k dielectrics.

Tetraaluminum;trisilicate (B10819215): A Detailed Examination

Tetraaluminum;trisilicate, also known as aluminum silicate, is an inorganic compound with the chemical formula Al₄(SiO₄)₃. It is a member of the aluminosilicate family of minerals, which are abundant in the Earth's crust and have a wide range of industrial applications. kimteks.org This section provides a detailed examination of the chemical and physical properties of this compound, as well as its synthesis and characterization.

Chemical and Physical Properties

The properties of this compound can vary depending on its crystalline form and method of preparation. It is typically a white, odorless powder that is insoluble in water. The table below summarizes some of the key chemical and physical properties of aluminum silicate.

| Property | Value | Source(s) |

| Chemical Formula | Al₄(SiO₄)₃ | speechemical.comshrigandhar.com |

| Molar Mass | 426.2 g/mol | nih.gov |

| Appearance | White, crystalline powder | speechemical.com |

| Hardness (Mohs scale) | 6-7.5 | kimteks.org |

| Density | 3.2 g/cm³ | kimteks.org |

| Melting Point | >1550 °C | chemicalbook.com |

| Solubility in Water | Insoluble | shrigandhar.com |

This table is interactive. Click on the headers to sort the data.

Synthesis and Characterization

Aluminum silicate can be synthesized through various methods, including co-precipitation and sol-gel techniques. mdpi.comnih.gov The choice of synthesis method can significantly influence the properties of the final product, such as particle size, surface area, and porosity. nih.gov

In a typical co-precipitation synthesis, an aluminum salt solution is added to a sodium silicate solution under controlled pH and temperature conditions. mdpi.com This results in the formation of a precipitate, which is then filtered, washed, and dried to obtain the aluminum silicate powder. mdpi.com The sol-gel method, on the other hand, involves the hydrolysis and condensation of aluminum and silicon alkoxides to form a gel, which is then dried and calcined to produce the final material. rsc.orgcjcatal.com This method offers greater control over the microstructure of the material and can be used to produce mesoporous aluminum silicates with high surface areas. nih.govcjcatal.com

The characterization of aluminum silicate is typically performed using a variety of analytical techniques. X-ray diffraction (XRD) is used to determine the crystalline structure of the material, while scanning electron microscopy (SEM) and transmission electron microscopy (TEM) are used to visualize the particle morphology and size. mdpi.comnih.govfrontiersin.org Fourier-transform infrared spectroscopy (FTIR) is used to identify the chemical bonds present in the material, and Brunauer-Emmett-Teller (BET) analysis is used to measure the specific surface area and pore size distribution. mdpi.comcjcatal.com

The following table presents a comparison of the properties of aluminum silicate synthesized by two different methods, as reported in a recent study. nih.gov

| Synthesis Method | Specific Surface Area (m²/g) | Maximum Adsorption Capacity (Pb(II) ions) | Maximum Adsorption Capacity (Methylene Blue) |

| Co-precipitation | 158 | ~100 mg/g | ~25 mg/g |

| Two-step sol-gel | 430 | >400 mg/g | >175 mg/g |

This table is interactive. Click on the headers to sort the data.

As the data shows, the two-step sol-gel method produces an aluminum silicate with a significantly larger surface area and higher adsorption capacity compared to the co-precipitation method. nih.gov This highlights the importance of the synthesis route in determining the functional properties of the material.

Structure

2D Structure

属性

分子式 |

Al4O12Si3 |

|---|---|

分子量 |

384.17 g/mol |

IUPAC 名称 |

tetraaluminum;trisilicate |

InChI |

InChI=1S/4Al.3O4Si/c;;;;3*1-5(2,3)4/q4*+3;3*-4 |

InChI 键 |

IJAAJNPGRSCJKT-UHFFFAOYSA-N |

规范 SMILES |

[O-][Si]([O-])([O-])[O-].[O-][Si]([O-])([O-])[O-].[O-][Si]([O-])([O-])[O-].[Al+3].[Al+3].[Al+3].[Al+3] |

产品来源 |

United States |

Synthesis and Methodologies for Tetraaluminum;trisilicate Preparation

Controlled Precipitation and Sol-Gel Routes for Stoichiometric Control

Controlled precipitation is a widely utilized method for synthesizing aluminosilicates due to its scalability and cost-effectiveness. This process typically involves the reaction of soluble silicate (B1173343) and aluminum salt solutions under controlled pH conditions. For instance, reacting sodium silicate with aluminum salts allows for the precipitation of aluminum silicates. The stoichiometry of the final product is highly dependent on the molar ratio of the reactants.

The sol-gel process is another versatile wet-chemical technique for producing glassy and ceramic materials, including aluminosilicates. wikipedia.org This method involves the transition of a colloidal solution (sol) into a gel-like network. wikipedia.org The process starts with the hydrolysis and polycondensation of precursors, which are typically metal alkoxides like tetraethyl orthosilicate (B98303) (TEOS) and an aluminum precursor. wikipedia.orgfrontiersin.org The sol gradually evolves into a diphasic system containing both a liquid and a solid phase. wikipedia.org The rate of solvent removal, which influences the final microstructure, is dictated by the porosity distribution within the gel. wikipedia.org This technique offers excellent control over the final product's purity and homogeneity at low temperatures. nih.govrsc.org

| Parameter | Controlled Precipitation | Sol-Gel Process |

| Precursors | Soluble silicate and aluminum salts | Metal alkoxides (e.g., TEOS), aluminum precursors |

| Key Steps | Mixing of reactant solutions, pH control, precipitation | Hydrolysis, polycondensation, gelation, drying, calcination |

| Advantages | Scalable, cost-effective | High purity, homogeneity, low-temperature process |

| Control | Stoichiometry controlled by reactant ratios and pH | Excellent control over microstructure and purity |

Hydrothermal and Solvothermal Synthesis of Crystalline Aluminosilicates

Hydrothermal and solvothermal synthesis are effective methods for producing crystalline aluminosilicate (B74896) materials. These techniques involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solutions at elevated temperatures and pressures in a sealed vessel, such as an autoclave.

Hydrothermal synthesis has been successfully used to prepare well-crystallized aluminosilicates. For example, well-crystallized boehmite, a form of aluminum oxide hydroxide (B78521), can be synthesized hydrothermally from various aluminum hydroxide precursors at temperatures around 200°C. scielo.br The morphology of the resulting crystals, such as plate-like rhombs, is influenced by the starting materials and additives. scielo.br Similarly, nanostructured lanthanide-silica materials have been synthesized via a hydrothermal method at 100°C. nih.gov This process can be adapted for the synthesis of multi-cationic layered double hydroxides, where reaction temperature and time are critical parameters for obtaining pure crystalline phases. nih.gov A study demonstrated the synthesis of well-crystallized 11Å tobermorite (B576468) (a calcium silicate hydrate (B1144303) with aluminum substitution) from coal fly ash via a hydrothermal process at 200°C for 12 hours. mdpi.com

These methods offer precise control over the crystallite size and porosity of the resulting materials. smolecule.com

| Synthesis Method | Precursors | Temperature | Time | Outcome |

| Hydrothermal | Alumina (B75360) extracted from coal fly ash, fumed silica (B1680970) | 200 °C | 12 h | Well-crystallized 11Å-TA (Tobermorite-like phase) mdpi.com |

| Hydrothermal | Gibbsite (aluminum hydroxide) | 200 °C | 72 h | Euhedral plate-like well-crystallized boehmite rhombs scielo.br |

| Hydrothermal | 7-cation solution (Mg, Co, Cu, Zn, Ni, Al, Fe) | 180 °C | 1 h | Pure and crystalline layered double hydroxide (LDH) nih.gov |

| Hydrothermal | 8-cation solution (Mg, Co, Cu, Zn, Ni, Al, Fe, Cr) | 150 °C | 2 h | Pure and crystalline layered double hydroxide (LDH) nih.gov |

Solid-State Reaction Synthesis for High-Purity Compounds

Solid-state reaction, also known as the ceramic method, is a conventional technique for synthesizing high-purity inorganic compounds like tetraaluminum;trisilicate (B10819215). This method involves the direct reaction of solid precursors at high temperatures. The process typically requires repeated grinding and heating of the reactants to ensure a complete reaction and a homogeneous product.

While specific examples for the direct solid-state synthesis of tetraaluminum;trisilicate are not prevalent in the provided search results, the method is a standard approach for producing various mixed-metal oxides and silicates. For instance, the synthesis of MAX phases, a class of ternary carbides or nitrides, often employs high-temperature solid-state methods. rsc.org Similarly, the production of high-purity lithium transition metal oxides from spodumene can utilize standard solid-state synthesis methods. google.com The key to this method is achieving intimate mixing of the powdered reactants and providing sufficient thermal energy to overcome the kinetic barriers of solid-state diffusion.

Mechanochemical Activation and Ball Milling Techniques for Precursor Preparation

Mechanochemical activation is a process that uses mechanical energy, typically through intensive grinding or ball milling, to induce chemical and structural changes in materials. diva-portal.org This technique can increase the chemical reactivity of the processed material by creating structural disorder and amorphization. diva-portal.org It is considered an environmentally friendly method due to its low energy requirements and processing temperatures. diva-portal.org

In the context of aluminosilicate synthesis, mechanochemical activation can be applied to the precursor materials to enhance their reactivity before subsequent synthesis steps like solid-state reaction or hydrothermal treatment. The process involves two main stages: comminution, where the specific surface area increases, and the actual mechanochemical activation, where defects are induced in the crystal lattice. diva-portal.org Ball milling of powdered reactants is a common way to achieve this activation. nih.govmdpi.com For example, mechanochemical methods have been used in Grignard chemistry by ball milling powdered magnesium with organohalides. mdpi.com While direct synthesis of this compound via this method is not detailed, the activation of its aluminum and silicon-containing precursors is a viable strategy to facilitate lower-temperature synthesis and produce materials with unique properties.

Template-Assisted Synthesis for Structured Aluminosilicate Materials

Template-assisted synthesis is a powerful technique for creating materials with controlled and well-defined structures at the nanoscale. numberanalytics.comnumberanalytics.com This method utilizes a template, which can be a hard or soft material, to guide the formation of the desired product. numberanalytics.comnih.gov After the material is synthesized around or within the template, the template is removed, leaving behind a structured material with features like tailored pore structures, increased surface area, and improved crystallinity. numberanalytics.com

This approach is particularly useful for producing structured aluminosilicate materials. For instance, various templates, including organic molecules, polymers, and even biological structures, can be used to direct the synthesis of porous aluminosilicates. Sacrificial templating approaches, where the template is removed by calcination or solvent etching, are commonly employed. walshmedicalmedia.com For example, glucose-derived carbonaceous spheres have been used as sacrificial templates to create hollow metal oxide spheres through a hydrothermal method. walshmedicalmedia.com This technique allows for precise control over the morphology and dimensions of the final aluminosilicate product. numberanalytics.comnih.gov

Post-Synthetic Modification and Functionalization Strategies

Post-synthetic modification refers to chemical transformations carried out on a pre-synthesized material to introduce new functional groups or alter its surface properties without changing its fundamental structure. This strategy is crucial for tailoring the properties of aluminosilicates for specific applications.

Advanced Structural Characterization of Tetraaluminum;trisilicate

Crystallographic Analysis and Phase Identification

Crystallographic techniques are essential for determining the three-dimensional arrangement of atoms within a crystalline solid. For tetraaluminum trisilicate (B10819215), these methods are used to define its fundamental structure, identify crystalline phases, and refine its lattice parameters with high precision.

Single crystal X-ray diffraction (XRD) stands as the definitive method for determining the precise arrangement of atoms in a crystal lattice. The crystal structure of mullite (B73837) is orthorhombic, characterized by chains of edge-sharing AlO₆ octahedra that run parallel to the crystallographic c-axis. firebirdref.comespublisher.com These robust chains are cross-linked by double chains of (Al,Si)O₄ tetrahedra. researchgate.netespublisher.com This specific arrangement results in an interlocking, needle-like crystal habit that imparts the material with its characteristic high strength and resistance to thermal shock. digitalfire.com

The general chemical formula for the mullite solid solution is Al₂(Al₂₊₂ₓSi₂₋₂ₓ)O₁₀₋ₓ, where 'x' represents the number of oxygen vacancies and typically ranges from about 0.2 to 0.9. researchgate.netespublisher.com Single crystal XRD studies are crucial for accurately locating the aluminum and silicon atoms within the tetrahedral sites and mapping the distribution of oxygen vacancies, which are fundamental to the material's defective structure. espublisher.comarizona.edu The identification of mullite has been confirmed by single-crystal X-ray diffraction, providing definitive proof of its atomic structure. rruff.info

Powder X-ray diffraction (PXRD) is a versatile and widely used technique for the identification of crystalline phases and the refinement of lattice parameters in polycrystalline materials. In the synthesis of tetraaluminum trisilicate ceramics, PXRD is routinely used to confirm the formation of the mullite phase and to identify any secondary phases, such as cristobalite or unreacted alumina (B75360) and quartz. ui.ac.idresearchgate.net

The diffraction pattern of mullite is well-established, with a standard reference in the Joint Committee on Powder Diffraction Standards (JCPDS) database under card number 15-0776. chalcogen.ro High-precision lattice parameters can be obtained from PXRD data through Rietveld refinement, a method that fits the entire experimental diffraction pattern with a calculated profile based on a structural model. ui.ac.id This analysis provides accurate unit cell dimensions and can also be used for quantitative phase analysis, determining the weight percentage of mullite and any impurities. ui.ac.id

| Lattice Parameter | Typical Value (Å) | Reference |

|---|---|---|

| a | 7.545 | ui.ac.idchalcogen.ro |

| b | 7.689 | ui.ac.idchalcogen.ro |

| c | 2.884 | ui.ac.idchalcogen.ro |

Neutron diffraction is a powerful crystallographic technique that is highly complementary to X-ray diffraction. While X-rays are scattered by an atom's electron cloud, neutrons are scattered by the atomic nucleus. This makes neutron diffraction particularly sensitive to the positions of light atoms, such as oxygen, in the presence of heavier atoms like aluminum and silicon.

For tetraaluminum trisilicate, neutron diffraction has been instrumental in refining the details of its complex crystal structure. arizona.edu It has been used to create a detailed split-site model that accounts for the local structural variations arising from both oxygen vacancies and the ordering of aluminum and silicon on the tetrahedral sites. arizona.edu In-situ high-temperature neutron diffraction studies have also been conducted to investigate the thermal expansion of the mullite lattice up to 1600 °C. researchgate.net These experiments revealed a marked anisotropy in thermal expansion, with the greatest expansion occurring along the b-axis, which can be explained by the rotation of the (Al,Si)O₄ tetrahedra and the expansion of the AlO₆ octahedra. researchgate.net Furthermore, neutron diffraction is a key technique for studying phase transformations, such as the formation of mullite from precursor materials like kaolin (B608303), by monitoring the evolution of crystalline phases during heating. ansto.gov.auansto.gov.au

Spectroscopic Probing of Local Environments and Bonding

While diffraction techniques provide information on the long-range, average crystal structure, spectroscopic methods offer insight into the local atomic environments, coordination, and the nature of chemical bonds.

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool for probing the local coordination environments of specific nuclei. For tetraaluminum trisilicate, ²⁷Al and ²⁹Si Magic Angle Spinning (MAS) NMR are the most informative techniques.

²⁷Al MAS NMR spectra distinguish between aluminum atoms in different coordination environments. The structure of mullite contains aluminum in both octahedral (AlO₆) and tetrahedral (AlO₄) coordination. firebirdref.comespublisher.com These different sites give rise to distinct resonances in the ²⁷Al NMR spectrum. Octahedrally coordinated aluminum typically produces a narrow peak around 0-2 ppm. tue.nl Tetrahedrally coordinated aluminum results in a broader resonance between 45 and 68 ppm. scispace.comnih.gov High-resolution techniques can further resolve this tetrahedral signal into multiple components, corresponding to different local environments, such as tetrahedra adjacent to oxygen vacancies. nih.gov

²⁹Si MAS NMR provides detailed information about the silicon environments and the degree of Al/Si ordering in the tetrahedral chains. The spectra of mullite typically show several resonances between -87 ppm and -94 ppm. scispace.comresearchgate.net These different chemical shifts are attributed to silicon atoms with varying numbers of next-nearest-neighbor aluminum atoms, reflecting different Al/Si ordering schemes (e.g., sillimanite-type vs. mullite-type ordering). scispace.comnih.gov The signal at approximately -87 ppm is often attributed to locally commensurate or sillimanite-type domains within the structure. scispace.com

| Nucleus | Coordination/Site | Chemical Shift (ppm) | Reference |

|---|---|---|---|

| ²⁷Al | Octahedral (AlO₆) | ~0 - 2 | tue.nl |

| Tetrahedral (AlO₄) | ~45 - 68 | scispace.comnih.gov | |

| ²⁹Si | Tetrahedral (Mullite Site 1) | ~ -87 | scispace.com |

| Tetrahedral (Mullite Site 2) | ~ -90 | researchgate.net | |

| Tetrahedral (Mullite Site 3) | ~ -94 | scispace.comresearchgate.net |

Vibrational spectroscopy, which includes Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of chemical bonds within a material. Each functional group (e.g., SiO₄, AlO₆) has characteristic vibrational frequencies, making these techniques excellent for "fingerprinting" the structural units present in tetraaluminum trisilicate.

Infrared (IR) spectroscopy studies on mullite reveal three main groups of absorption bands in the 1400–400 cm⁻¹ range. geoscienceworld.org

Group (a) bands (1200–1100 cm⁻¹): Assigned to high-energy Si–O stretching vibrations. geoscienceworld.org

Group (b) bands (1000–700 cm⁻¹): Associated with Al–O stretching vibrations in tetrahedral units. geoscienceworld.org

Group (c) bands (650–400 cm⁻¹): Attributed to Al–O stretching vibrations within the octahedral AlO₆ units. geoscienceworld.org More specific bands around 550 cm⁻¹ are characteristic of AlO₆ octahedra, while bands near 460-470 cm⁻¹ relate to Si-O-Si bending. mdpi.com

Raman spectroscopy provides complementary information. The Raman spectrum of mullite is characterized by a series of distinct bands, with prominent peaks observed around 300, 410, 450, 595, 670, 955, and 1123 cm⁻¹. researchgate.net The band at approximately 415 cm⁻¹ is assigned to vibrations of the SiO₄ tetrahedra, while the band near 615 cm⁻¹ is due to Al-O vibrations in mullite tetrahedra where aluminum has substituted for silicon. mdpi.com Together, IR and Raman spectra confirm the presence of the fundamental SiO₄ and AlO₆ building blocks and can be used to assess the degree of structural ordering in the material. researchgate.net

| Technique | Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|---|

| Infrared (IR) | ~1160 | Asymmetric stretching of Si-O-Si | mdpi.com |

| ~910 | Deformation of Al-O in AlO₆ octahedra | mdpi.com | |

| ~550 | Bending of Al-O-Si (Al in AlO₆) | mdpi.com | |

| ~460 | Bending of Si-O-Si | mdpi.com | |

| Raman | ~1123 | Si-O stretching mode | researchgate.net |

| ~955 | Al-O-Si stretching mode | researchgate.net | |

| ~595-615 | Al-O vibration in AlO₄ tetrahedra | mdpi.comresearchgate.net | |

| ~410-415 | Vibration of SiO₄ tetrahedra | mdpi.comresearchgate.net |

X-ray Absorption Spectroscopy (XAS) for Electronic Structure and Coordination

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique that provides detailed information about the local geometric and electronic structure of a specific absorbing atom. The X-ray Absorption Near Edge Structure (XANES) region of the spectrum, within about 50 eV of the absorption edge, is particularly sensitive to the oxidation state and coordination environment of the absorbing atom. libretexts.orgscispace.comresearchgate.net

In the context of tetraaluminum trisilicate, Al K-edge XANES is instrumental in determining the coordination of aluminum atoms, which can exist in tetrahedral (AlO₄), pentahedral (AlO₅), or octahedral (AlO₆) sites within the crystal structure. The energy position and the features of the pre-edge and the main absorption edge in the XANES spectrum are indicative of the coordination geometry. Generally, the absorption edge shifts to higher energies as the coordination number of the aluminum atom increases.

Research on aluminosilicates has demonstrated that XANES can effectively distinguish between four-fold and six-fold coordinated aluminum. researchgate.net This distinction is critical as the distribution of aluminum among these sites significantly influences the material's properties. While extensive databases of XANES spectra for various aluminosilicate (B74896) minerals exist, specific quantitative analyses for pure tetraaluminum trisilicate involve comparing its experimental spectrum with those of reference compounds with known aluminum coordination. The spectral shape is determined by the density of unoccupied electronic states, providing a detailed picture of the local electronic structure. researchgate.net

| Feature in Al K-edge XANES | Structural Interpretation |

|---|---|

| Pre-edge features | Can be related to quadrupole transitions to unoccupied 3d states, sensitive to the local symmetry of the Al site. |

| Main edge position | Shifts to higher energy with an increase in the coordination number of aluminum (e.g., from tetrahedral to octahedral). |

| Post-edge oscillations | Provide information on the distances to and number of neighboring atoms. |

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For tetraaluminum trisilicate, XPS is employed to analyze the surface chemistry, which is crucial for applications involving surface interactions, such as catalysis and coatings.

The analysis involves irradiating the material's surface with X-rays and measuring the kinetic energy of the emitted photoelectrons. The binding energy of these electrons is characteristic of the element and its chemical environment. For tetraaluminum trisilicate, high-resolution spectra of the Al 2p, Si 2p, and O 1s core levels are of primary interest.

Shifts in the binding energies of these core levels can indicate changes in the chemical bonding. For instance, the binding energy of the Si 2p peak in silicates is typically around 102-103 eV. researchgate.netxpsfitting.com The O 1s peak can often be deconvoluted into components representing oxygen in different bonding environments, such as Si-O-Al and Si-O-Si linkages. The width of the O 1s peak has been found to be proportional to the number of chemically distinct oxygen environments in the structure. osti.gov

Below is a table of representative binding energies for the constituent elements in aluminosilicates, which are comparable to what would be expected for tetraaluminum trisilicate.

| Core Level | Typical Binding Energy (eV) | Information Provided |

|---|---|---|

| Al 2p | ~74.5 | Chemical state of aluminum, coordination environment. |

| Si 2p | ~102.3 | Chemical state of silicon, nature of the silicate (B1173343) network. researchgate.net |

| O 1s | ~531.5 | Information on Si-O-Al and Si-O-Si linkages. |

Electron Microscopy and Nanostructural Elucidation

Scanning Electron Microscopy (SEM) for Morphology and Microstructure

Scanning Electron Microscopy (SEM) is a fundamental technique for characterizing the surface topography and microstructure of materials at the micrometer to nanometer scale. In the study of tetraaluminum trisilicate ceramics, SEM is widely used to examine the size, shape, and arrangement of mullite grains, as well as the porosity and presence of any secondary phases.

The morphology of mullite grains is highly dependent on the synthesis method and sintering conditions. ias.ac.in For instance, mullite formed from the reaction sintering of bauxite (B576324) and silica (B1680970) can exhibit equiaxed grains when the impurity level is low, while higher levels of impurities like CaO can lead to the formation of needle-shaped or acicular grains. ias.ac.in SEM images of sintered kaolin powder compacts have shown that the aspect ratio of these mullite needles can increase with the firing temperature. ntu.edu.tw

The microstructure, as revealed by SEM, directly impacts the mechanical properties of the ceramic. The presence of elongated, interlocking mullite needles can enhance fracture toughness. SEM can also be combined with Energy-Dispersive X-ray Spectroscopy (EDS) to perform elemental analysis of different features within the microstructure, confirming the composition of mullite grains and identifying any impurity segregation at grain boundaries. researchgate.net

| Sintering Condition/Precursor | Observed Mullite Morphology via SEM |

|---|---|

| Low impurity bauxite and silica sol | Predominantly equiaxed grains ias.ac.in |

| High CaO impurity bauxite and silica sol | Needle-shaped (acicular) grains ias.ac.in |

| Sintered kaolin (1400°C) | Needle-shaped grains with an aspect ratio of ~3 ntu.edu.tw |

| Sintered kaolin (1600°C) | Needle-shaped grains with an aspect ratio of ~10 ntu.edu.tw |

Transmission Electron Microscopy (TEM) for High-Resolution Imaging and Electron Diffraction

Transmission Electron Microscopy (TEM) offers significantly higher spatial resolution than SEM, enabling the investigation of the nanostructure and crystal lattice of tetraaluminum trisilicate. High-resolution TEM (HR-TEM) allows for the direct visualization of the atomic arrangement within the mullite crystals, providing insights into the crystal structure and the presence of any lattice defects. xray.czmdpi.com

TEM studies on mullite derived from clay-alumina mixtures have distinguished between primary, equiaxed mullite grains formed from the decomposition of metakaolin, and secondary, elongated mullite grains formed from the reaction of alumina with a silica-rich glassy phase at higher temperatures. ias.ac.in Electron diffraction patterns obtained in the TEM can be used to determine the crystallographic orientation of individual grains and to identify different crystalline phases present in the material. researchgate.net The nano-moiré method in TEM can even be used to reconstruct invisible lattice structures near grain interfaces. rsc.org

| TEM Observation | Structural Information Revealed |

|---|---|

| High-Resolution Lattice Imaging | Direct visualization of atomic planes, identification of crystal structure and defects. researchgate.net |

| Selected Area Electron Diffraction (SAED) | Determination of crystallographic orientation and phase identification. researchgate.net |

| Bright-Field/Dark-Field Imaging | Imaging of grain morphology, size, and distribution of different phases. |

Focused Ion Beam (FIB) for Cross-Sectional Analysis and Sample Preparation

Focused Ion Beam (FIB) is a versatile technique used for site-specific analysis, micromachining, and, most importantly in this context, for the preparation of electron-transparent thin sections for TEM analysis. nih.govmatek.com A focused beam of ions, typically gallium (Ga⁺), is used to mill away material from a specific region of interest on the surface of a bulk sample. azom.com

For tetraaluminum trisilicate ceramics, FIB is invaluable for preparing cross-sections of specific features, such as grain boundaries, interfaces with other materials, or areas underneath an indentation, for subsequent TEM investigation. This allows for a detailed microstructural and chemical analysis of these localized regions without the artifacts that can be introduced by traditional mechanical polishing and ion milling techniques. The "lift-out" technique is commonly used, where a thin lamella of the material is cut from the bulk, extracted, and mounted on a TEM grid for analysis. nih.gov FIB can be combined with SEM in a dual-beam system, allowing for real-time imaging during the milling process. matek.com

Porosity and Surface Area Characterization Techniques

The porosity and specific surface area are critical physical properties of tetraaluminum trisilicate materials, particularly in applications such as catalyst supports, filters, and thermal insulation, as they influence the material's mechanical strength, thermal conductivity, and chemical reactivity.

Gas adsorption is the most common method for determining the specific surface area and pore size distribution of porous solids. The Brunauer-Emmett-Teller (BET) method is widely applied for surface area analysis. lucideon.comlucideon.com This technique involves the adsorption of an inert gas, typically nitrogen, onto the surface of the material at cryogenic temperatures. By measuring the amount of gas adsorbed at different partial pressures, the specific surface area can be calculated.

The analysis of the adsorption/desorption isotherm also provides information about the pore structure. The Barrett-Joyner-Halenda (BJH) method is frequently used to calculate the pore size distribution from the isotherm data, particularly for mesoporous materials (pore diameters between 2 and 50 nm). lucideon.comyoutube.com

| Parameter | Analytical Technique | Typical Values for Porous Aluminosilicates |

|---|---|---|

| Specific Surface Area | BET Nitrogen Adsorption | 15 - 70 m²/g usra.edu |

| Pore Volume | BJH Analysis from Nitrogen Adsorption | 0.1 - 0.5 cm³/g |

| Average Pore Diameter | BJH Analysis from Nitrogen Adsorption | 3 - 40 nm usra.edu |

Nitrogen Adsorption-Desorption Isotherms (BET, BJH)

Nitrogen adsorption-desorption analysis is a standard method for characterizing the specific surface area and the mesopore structure of porous materials. The Brunauer-Emmett-Teller (BET) method is used to calculate the specific surface area, while the Barrett-Joyner-Halenda (BJH) method provides the pore size distribution in the mesopore range.

Research Findings:

Studies on synthetic aluminosilicate adsorbents provide valuable insights into the expected porous nature of tetraaluminum trisilicate. The nitrogen adsorption-desorption isotherm for a representative mesoporous aluminosilicate typically exhibits a Type IV isotherm according to the IUPAC classification, which is characteristic of mesoporous materials. This isotherm shape features a hysteresis loop, indicating the presence of pores in the 2-50 nm diameter range.

The specific surface area, as determined by the BET method, can vary significantly depending on the synthesis conditions. For a synthetic aluminosilicate, the BET surface area can be substantial, indicating a well-developed porous network. The total pore volume is calculated from the amount of nitrogen adsorbed at a relative pressure close to unity.

The pore size distribution, calculated from the desorption branch of the isotherm using the BJH method, often shows a narrow distribution centered in the mesopore range. For instance, a typical aluminosilicate may exhibit a pore size distribution centered around 3.7 nm (37 Å). orientjchem.org The average pore diameter can also be calculated from the measured surface area and pore volume. orientjchem.org

Below are representative data for a synthetic aluminosilicate adsorbent, illustrating the typical values obtained from nitrogen adsorption-desorption analysis. orientjchem.org

Interactive Data Table: Nitrogen Adsorption-Desorption Analysis of a Synthetic Aluminosilicate

| Parameter | Value | Unit |

| BET Surface Area (SBET) | 150.5 | m²/g |

| Langmuir Surface Area | 223.7 | m²/g |

| t-Plot Micropore Area | 28.3 | m²/g |

| t-Plot External Surface Area | 122.2 | m²/g |

| Total Pore Volume (at p/p₀ ≈ 0.99) | 0.293 | cm³/g |

| t-Plot Micropore Volume | 0.014 | cm³/g |

| BJH Adsorption Cumulative Pore Volume | 0.285 | cm³/g |

| BJH Desorption Cumulative Pore Volume | 0.279 | cm³/g |

| BJH Adsorption Average Pore Diameter (4V/A) | 7.58 | nm |

| BJH Desorption Average Pore Diameter (4V/A) | 7.41 | nm |

Note: This data is representative of a synthetic aluminosilicate and serves as an illustrative example for tetraaluminum trisilicate. orientjchem.org

Mercury Intrusion Porosimetry for Macropore Analysis

Mercury intrusion porosimetry (MIP) is a technique used to characterize the macroporous structure of a material, covering a pore size range from several hundred micrometers down to a few nanometers. This method is particularly useful for materials with a significant volume of larger pores, which are not effectively characterized by gas adsorption techniques.

Research Findings:

Calcined kaolinitic clays (B1170129), which are chemically similar to tetraaluminum trisilicate and are precursors in the synthesis of mullite, provide a good model for understanding the macroporous structure. The pore size distribution of calcined kaolin often reveals a bimodal or multimodal distribution, indicating the presence of different types of pores. These can include very fine pores within particles (<20 nm), medium-sized pores attributed to inter-particle voids (20–100 nm), and very large pores (>100 nm). conicet.gov.ar

The following interactive data table presents typical mercury intrusion porosimetry data for a calcined kaolinitic clay, which can be considered analogous to the potential macroporous structure of tetraaluminum trisilicate. conicet.gov.ar

Interactive Data Table: Mercury Intrusion Porosimetry of Calcined Kaolinitic Clay

| Pore Size Range | Pore Volume (%) |

| > 100 nm (Very Large Pores) | 45-60 |

| 20 - 100 nm (Medium-Sized Pores) | 35-50 |

| < 20 nm (Very Fine Pores) | 5-10 |

| Total Intruded Pore Volume | 0.45 cm³/g |

Note: This data is based on findings for calcined kaolinitic clays and is presented as a representative example of the macroporous structure that could be expected in tetraaluminum trisilicate. conicet.gov.ar

Theoretical and Computational Investigations of Tetraaluminum;trisilicate

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of tetraaluminum trisilicate (B10819215) at the atomic level. These methods, rooted in quantum mechanics, provide insights into the electronic structure and the nature of chemical bonds, which in turn govern the material's stability, reactivity, and physical properties.

Density Functional Theory (DFT) for Ground State Properties and Stability

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the ground-state properties of aluminosilicate (B74896) materials. DFT calculations simplify the many-body problem of interacting electrons by expressing the total energy as a functional of the electron density. This approach allows for the accurate determination of various properties of tetraaluminum trisilicate.

Researchers have employed DFT to model the crystal structure of related aluminosilicate phases, such as mullite (B73837), which provides a basis for understanding tetraaluminum trisilicate. By starting with experimentally reported crystal structures and creating supercell models, the atomic positions can be relaxed to find the minimum energy configuration using packages like the Vienna Ab initio Simulation Package (VASP). repec.org The model with the lowest total energy is considered the most representative of the ground state structure. repec.org

DFT calculations can elucidate the stability of the tetraaluminum trisilicate structure by analyzing its total energy and comparing it to other possible phases or decomposition products. The electronic structure, including the density of states and band gap, can also be calculated. For instance, studies on similar aluminosilicate carbide ceramics have shown them to be small-gap semiconductors with indirect band gaps. nih.gov The nature of the chemical bonding can be analyzed through calculations of Mulliken effective charges and bond orders, which reveal the degree of ionic and covalent character in the Al-O and Si-O bonds. nih.gov In aluminosilicates, there is a considerable charge transfer from aluminum and silicon to oxygen atoms, indicating a significant ionic component to the bonding. nih.gov

The following table summarizes typical ground state properties of aluminosilicates that can be determined using DFT:

| Property | Description | Typical Insights from DFT |

| Lattice Parameters | The dimensions of the unit cell of the crystal. | Optimized lattice constants provide the most stable crystal structure. |

| Total Energy | The ground state energy of the system. | Comparison of total energies helps determine phase stability. |

| Band Gap | The energy difference between the valence and conduction bands. | Determines the electronic conductivity and optical properties. |

| Density of States (DOS) | The number of electronic states per unit energy. | Provides information about the distribution of electrons and bonding. |

| Effective Charges | The partial charge on each atom in the crystal. | Indicates the degree of ionicity or covalency of the chemical bonds. |

Ab Initio Molecular Dynamics for Atomic Motion and Reaction Pathways

Ab initio molecular dynamics (AIMD) combines the accuracy of quantum mechanical calculations for interatomic forces with the statistical mechanics of molecular dynamics to simulate the time evolution of a system. This method is particularly useful for studying atomic motion, diffusion, and reaction pathways in tetraaluminum trisilicate, especially at elevated temperatures or under non-equilibrium conditions.

AIMD simulations can provide a detailed understanding of the role of different species in chemical reactions. For example, in the context of zeolite synthesis, AIMD has been used to elucidate the role of organic structure-directing agents in the formation of silicate (B1173343) oligomers. researchgate.net By calculating the free-energy profiles of reaction pathways, researchers can identify the activation barriers for different processes, such as the formation of various silicate rings. researchgate.net These simulations have shown that the presence of certain ions can regulate the predominant species in a solution by coordinating with the silicate structures during condensation. researchgate.net

In the context of tetraaluminum trisilicate, AIMD can be used to study its dissolution in acidic or basic conditions, a process relevant to its chemical durability. By simulating the interaction of water molecules and hydronium or hydroxide (B78521) ions with the aluminosilicate framework, it is possible to identify the elementary steps of bond breaking and formation that lead to the release of silicon and aluminum species. aps.org Such simulations can reveal the reaction mechanisms and the associated energy barriers, providing a molecular-level understanding of corrosion processes.

Classical Molecular Dynamics Simulations for Thermodynamic and Kinetic Behavior

Classical Molecular Dynamics (MD) simulations are a powerful computational tool for investigating the thermodynamic and kinetic behavior of materials like tetraaluminum trisilicate over larger length and time scales than are accessible with quantum chemical methods. By using empirical force fields to describe the interactions between atoms, MD simulations can model systems containing thousands to millions of atoms, providing insights into complex processes such as structural transformations and diffusion.

Force Field Development and Validation for Aluminosilicate Systems

The accuracy of classical MD simulations is critically dependent on the quality of the interatomic potential, or force field, used to describe the interactions between atoms. A force field is a set of mathematical functions and parameters that define the potential energy of a system as a function of the atomic coordinates. For aluminosilicate systems, force fields typically include terms for bonded interactions (bond stretching, angle bending, and dihedral torsions) and non-bonded interactions (van der Waals and electrostatic forces).

The development of accurate force fields for aluminosilicates is a challenging task due to the complex interplay of ionic and covalent bonding. Several approaches are used for force field development:

Empirical Fitting: Parameters are adjusted to reproduce experimental data, such as crystal structures, elastic constants, and vibrational spectra. rsc.org

Ab Initio Parametrization: Force field parameters are derived from quantum mechanical calculations on small clusters of atoms. This approach can provide a more fundamental basis for the potential. researchgate.net

Force Matching: This technique involves fitting the force field parameters to reproduce the forces on atoms obtained from ab initio molecular dynamics simulations. This method can lead to more transferable and accurate reactive force fields. researchgate.netbohrium.com

Once developed, the force field must be validated by comparing the results of MD simulations with a wide range of experimental data. For aluminosilicates, this can include structural properties (e.g., radial distribution functions), thermodynamic properties (e.g., thermal expansion), and transport properties (e.g., diffusion coefficients).

The following table presents a conceptual overview of parameters in a typical force field for aluminosilicates:

| Interaction Term | Functional Form | Parameters to be Determined |

| Bond Stretching | E = k_b (r - r_0)^2 | Force constant (k_b), equilibrium bond length (r_0) |

| Angle Bending | E = k_θ (θ - θ_0)^2 | Force constant (k_θ), equilibrium bond angle (θ_0) |

| Torsional (Dihedral) | E = V_n [1 + cos(nφ - δ)] | Barrier height (V_n), periodicity (n), phase angle (δ) |

| Van der Waals | E = 4ε [ (σ/r)^12 - (σ/r)^6 ] | Well depth (ε), finite distance at zero potential (σ) |

| Electrostatic | E = (q_i q_j) / (4πε_0 r_ij) | Partial atomic charges (q_i, q_j) |

Simulations of Structural Transformations and Diffusion Processes

Classical MD simulations are well-suited to investigate dynamic processes in tetraaluminum trisilicate, such as structural transformations and atomic diffusion.

Structural Transformations: MD simulations can be used to study phase transitions and amorphization under various conditions of temperature and pressure. For instance, simulations of mullite glass under densification have shown a structural transformation from a disordered, low-density state to a more ordered, high-density state. repec.orgresearchgate.net By analyzing changes in coordination numbers, pair correlation functions, and ring statistics, the mechanism of the transformation can be elucidated at the atomic level. repec.orgresearchgate.net These simulations can identify the pressure or temperature at which such transitions occur and characterize the resulting structures.

Diffusion Processes: The transport of atoms and ions within the tetraaluminum trisilicate structure is crucial for understanding its high-temperature behavior, such as creep and ionic conductivity. MD simulations can be used to calculate self-diffusion coefficients of the constituent atoms (Al, Si, O) by tracking their mean square displacement over time. Studies on calcium aluminosilicate slags have shown that the diffusivity of different atomic species is affected by the degree of polymerization of the aluminosilicate network. scirp.org Simulations can also reveal the diffusion mechanisms, such as hopping or cooperative motion of atoms. mdpi.com The influence of structural defects, such as oxygen vacancies, on diffusion can also be investigated.

The following table provides a summary of typical diffusion coefficients for ions in aluminosilicate systems obtained from MD simulations.

| Diffusing Species | Host Material | Temperature (K) | Diffusion Coefficient (cm²/s) |

| Ca | Calcium Aluminosilicate Glass | 1873 | ~1 x 10⁻⁵ |

| Na | Sodium Trisilicate | 1500 | ~5 x 10⁻⁵ |

| O | Amorphous Aluminum Silicate | 4000 | ~1 x 10⁻⁴ |

| Al | Amorphous Aluminum Silicate | 4000 | ~1 x 10⁻⁴ |

| Si | Amorphous Aluminum Silicate | 4000 | ~5 x 10⁻⁵ |

Monte Carlo Methods for Statistical Thermodynamics and Adsorption Phenomena

Monte Carlo (MC) methods are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In the context of materials science, MC simulations are particularly useful for studying the statistical thermodynamics of complex systems and for modeling adsorption phenomena.

Monte Carlo Methods for Statistical Thermodynamics

MC simulations can be used to explore the configurational space of tetraaluminum trisilicate and to calculate its thermodynamic properties. One important application is the study of Si/Al ordering in the aluminosilicate framework. Due to the similar ionic radii of Al³⁺ and Si⁴⁺, their distribution on the tetrahedral sites can be disordered. MC simulations, often combined with a "simulated annealing" procedure, can be used to determine the equilibrium distribution of Si and Al atoms at a given temperature. aps.org

By sampling different atomic configurations and calculating their energies using a suitable model, MC simulations can be used to compute thermodynamic quantities such as the heat capacity and configurational entropy. aps.org The analysis of these properties as a function of composition or temperature can reveal order-disorder phase transitions in the Si/Al distribution. aps.org A statistical thermodynamic model based on Gibbs energy minimization can also be used to predict the concentrations of different types of bonds (Si-O-Si, Si-O-Al, Al-O-Al) in amorphous aluminosilicates. acs.org

Monte Carlo Methods for Adsorption Phenomena

The porous nature of some aluminosilicate structures makes them interesting for applications in catalysis and separation, where the adsorption of molecules on their surfaces plays a crucial role. Grand Canonical Monte Carlo (GCMC) simulations are a powerful tool for studying the adsorption of gases and liquids in porous materials like zeolites, which are structurally related to tetraaluminum trisilicate.

In GCMC simulations, the system is in contact with a reservoir of particles at a fixed chemical potential, volume, and temperature. The simulation proceeds by attempting random moves, such as insertion, deletion, and translation of molecules within the porous host. By accepting or rejecting these moves based on a set of probabilistic rules, the simulation samples the equilibrium distribution of adsorbed molecules. This allows for the calculation of adsorption isotherms, which relate the amount of adsorbed substance to the pressure at a constant temperature. upo.esacs.org

GCMC simulations can also provide insights into the microscopic details of adsorption, such as the preferred adsorption sites and the arrangement of molecules within the pores. The isosteric heat of adsorption, a measure of the strength of the interaction between the adsorbate and the adsorbent, can also be calculated from the simulation data. acs.org These computational studies are valuable for screening potential materials for specific separation applications and for understanding the fundamental principles governing adsorption in aluminosilicates.

The following table summarizes key outputs from GCMC simulations of adsorption in aluminosilicates.

| Simulation Output | Description | Application |

| Adsorption Isotherm | A plot of the amount of adsorbed gas versus pressure at a constant temperature. | Predicts the capacity of the material for a specific adsorbate. |

| Isosteric Heat of Adsorption | The enthalpy change upon adsorption at a constant surface coverage. | Indicates the strength of the adsorbate-adsorbent interactions. |

| Adsorption Sites | The preferential locations for adsorbed molecules within the porous structure. | Provides insight into the mechanism of adsorption. |

| Adsorbate Configuration | The arrangement and orientation of adsorbed molecules. | Helps to understand the packing and interactions of molecules in the confined space. |

| Selectivity | The preferential adsorption of one component over another from a mixture. | Crucial for evaluating the performance of a material for separation processes. |

Computational Materials Design and High-Throughput Screening for Novel Aluminosilicates

The quest for novel aluminosilicate materials with tailored properties for specific applications, such as catalysis, separations, and advanced ceramics, has been significantly accelerated by the integration of computational materials design and high-throughput screening methodologies. These approaches allow for the rapid exploration of vast compositional and structural landscapes, moving beyond traditional trial-and-error experimental methods. By combining theoretical calculations with automated workflows, researchers can predict the properties of hypothetical aluminosilicate structures and identify promising candidates for synthesis and further investigation.

High-throughput computational screening of aluminosilicates, particularly zeolites, involves the systematic evaluation of large databases of both existing and hypothetical crystal structures. For instance, databases containing over two million zeolite structures have been screened to identify materials with optimal performance for specific applications, such as the selective adsorption of xylene isomers. rsc.org This process typically involves using molecular simulations to calculate key performance metrics, such as adsorption capacity and selectivity, for each structure in the database. The insights gained from these large-scale screenings can guide the targeted synthesis of new, high-performing materials. rsc.org

The design of novel aluminosilicate catalysts is a prominent area of research where computational approaches have made a significant impact. For example, a novel lithium-impregnated aluminosilicate catalyst was developed using a 3D-printed mold, which allows for precise structural control to optimize performance in biodiesel production. mdpi.comresearchgate.net Computational modeling can be employed to understand the fluid dynamics and reactant interactions within such structured catalysts, further refining their design for enhanced efficiency. mdpi.comresearchgate.net

A key aspect of computational materials design is the ability to predict material behavior at a fundamental level, which is often achieved through a hierarchical multiscale modeling strategy. ajol.info This approach connects quantum mechanical calculations at the atomic scale to macroscopic material properties, providing a comprehensive understanding of structure-property relationships. ajol.info While powerful, this strategy can be computationally intensive, particularly for complex systems like polymeric chains or disordered materials. ajol.info

The following table provides an overview of representative aluminosilicate structures and their key properties that are often targeted in computational design and screening studies.

| Material Class | Example | Key Properties of Interest | Potential Applications |

| Zeolites | ZSM-5 | Pore size and topology, acidity, hydrophobicity | Catalysis, gas separation, adsorption |

| Mullite | 3Al₂O₃·2SiO₂ | High-temperature stability, low thermal expansion, creep resistance | Refractories, advanced ceramics |

| Geopolymers | K-poly(sialate-siloxo) | Compressive strength, thermal insulation, chemical resistance | Sustainable construction materials, waste immobilization |

| Amorphous Aluminosilicates | Aluminosilicate glass | Mechanical properties (hardness, elastic moduli), optical properties | Reinforced composites, specialty glasses |

Machine Learning and Artificial Intelligence Applications in Materials Discovery

In the context of aluminosilicates, ML models are being developed to predict a wide range of properties based on compositional and structural information. For example, machine learning has been successfully applied to predict the properties of glasses, including calcium aluminosilicate systems. researchgate.net By training on datasets of known glass compositions and their measured properties, models like regularized linear regression and random forests can achieve low error rates in predicting properties such as density. researchgate.net This predictive capability can accelerate the design of new glasses with optimized characteristics. researchgate.net

One of the key advantages of machine learning is its ability to handle the vast and complex datasets generated by high-throughput screening. For instance, in the screening of over two million zeolite structures for xylene separation, a combination of classical simulations and deep neural networks was employed to identify promising candidates. rsc.org Machine learning models can be trained on the results of computationally expensive simulations to create surrogate models that can predict properties with comparable accuracy but at a fraction of the computational cost. nasa.gov This allows for the rapid exploration of much larger materials spaces than would be possible with simulations alone. arxiv.org

The application of AI in materials discovery extends beyond property prediction to inverse design, where the desired properties are specified, and an AI algorithm suggests the material composition and structure that would exhibit those properties. arxiv.org For example, a genetic algorithm combined with a deep learning model has been used to generate novel zeolite configurations with target adsorption properties for CO2 capture. arxiv.org This approach can significantly narrow down the experimental search space for new materials.

The following table summarizes some applications of machine learning in the discovery and design of aluminosilicate materials.

| Application Area | Machine Learning Technique | Predicted/Optimized Property | Reference |

| Zeolite Screening | Deep Neural Networks | Adsorption selectivity of xylene isomers | rsc.org |

| Glass Property Prediction | Regularized Linear Regression, Random Forest | Density, mechanical properties | researchgate.net |

| Inverse Design of Zeolites | Genetic Algorithm with Deep Learning | Heat of adsorption for CO2 | arxiv.org |

| Catalyst Design | Artificial Neural Networks | Catalytic performance in biodiesel production | mdpi.comresearchgate.net |

Data-Driven Approaches for Structure-Function Relationships

Understanding the intricate relationships between the atomic-level structure of aluminosilicates and their macroscopic functions is crucial for the rational design of new materials. Data-driven approaches, which leverage statistical analysis and machine learning to uncover these relationships from large datasets, have become indispensable tools in this endeavor. By analyzing data from both computational simulations and experimental characterization, researchers can identify the key structural descriptors that govern a material's performance.

For aluminosilicate glasses, quantitative structure-property relationship (QSPR) models have been developed to connect structural features obtained from molecular dynamics simulations to experimentally measured properties like density, Young's modulus, and hardness. researchgate.net These models can reveal how compositional changes influence the atomic arrangement and, consequently, the bulk properties of the glass. researchgate.net For example, the ratio of different coordinating species of aluminum and the connectivity of the silicate network are often critical parameters.

In the realm of zeolites, data-driven models are being used to predict thermodynamic properties of molecular adsorption, such as entropy and isosteric heat, based on geometric and physical descriptors of the adsorbate and the zeolite framework. acs.orgfigshare.com Neural network models have been shown to accurately predict these properties for a vast number of adsorbate-zeolite combinations. acs.orgfigshare.com By analyzing the trained models using techniques like SHapley Additive exPlanations (SHAP), it is possible to identify the most influential structural features. For instance, the largest pore diameter has been identified as a critical framework feature for predicting the entropy of adsorption. figshare.com

The development of extensive materials databases is a cornerstone of data-driven materials science. These databases, which contain information on the compositions, structures, and properties of a wide range of materials, provide the necessary data for training predictive models. nasa.gov The integration of these databases with machine learning algorithms and high-throughput computational and experimental workflows creates a powerful ecosystem for accelerated materials discovery. youtube.com

The following table presents key structural descriptors for aluminosilicates and the functional properties they influence, which are often the focus of data-driven studies.

| Structural Descriptor | Influenced Functional Property | Material Class |

| Si/Al Ratio | Acidity, hydrophobicity, thermal stability | Zeolites, Clays (B1170129) |

| Pore Size and Connectivity | Molecular sieving, catalytic selectivity | Zeolites |

| Coordination of Al and Si | Mechanical properties, chemical durability | Glasses, Geopolymers |

| Framework Density | Adsorption capacity | Zeolites |

| Presence of Defects (e.g., silanol (B1196071) groups) | Surface chemistry, catalytic activity | Zeolites, Amorphous Aluminosilicates |

Reactivity and Degradation Studies of Tetraaluminum;trisilicate

Thermal Stability and Decomposition Mechanisms Under Various Atmospheres

The thermal stability of aluminum silicates is a key attribute for their application in high-temperature environments. The behavior of these materials when subjected to heat is often studied through techniques like Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA).

Research on kaolinite (B1170537), a hydrated aluminum silicate (B1173343), shows a distinct decomposition pathway. Upon heating, it undergoes dehydroxylation to form metakaolin, which is an amorphous phase. Further heating leads to the formation of spinel and subsequently mullite (B73837), a highly stable crystalline phase, at even higher temperatures. Mullite itself is renowned for its exceptional thermal stability and resistance to decomposition at elevated temperatures. researchgate.netresearchgate.netscielo.brthaiceramicsociety.comias.ac.in

The decomposition of mullite has been observed to be dependent on the specific gas environment. For instance, in reducing atmospheres, the decomposition temperature can be lower than in air. nasa.gov In a vacuum, the limiting temperature of use for mullite is approximately 1600 °C, while in air, it can be as high as 1800 °C. azom.com

Table 1: Thermal Decomposition of Kaolinite

| Temperature Range (°C) | Atmosphere | Weight Loss (%) | Decomposition Products |

| 400 - 700 | Inert (Nitrogen) | ~13% | Metakaolin |

| 980 | Air | - | Spinel, Amorphous Silica (B1680970) |

| >1050 | Air | - | Mullite, Cristobalite |

This table provides a summary of the typical thermal decomposition pathway of kaolinite, a precursor for the formation of more stable aluminum silicates like mullite.

Hydrolytic Stability and Dissolution Kinetics in Aqueous Media

The hydrolytic stability of aluminum silicates in aqueous media is a complex process influenced by factors such as pH, temperature, and the presence of other ions in the solution. The dissolution of these materials involves the breaking of Si-O-Al and Si-O-Si bonds.

Generally, the dissolution of aluminosilicates in water is slow. Studies on various aluminosilicates have shown that the release rates of silicon and aluminum into the aqueous phase are not always congruent and can vary with temperature. For some aluminosilicates, elements like calcium, magnesium, iron, and aluminum dissolve more rapidly than silicon at temperatures below 300°C. fao.org The dissolution process is often controlled by transport within the liquid boundary layer at the mineral-water interface. researchgate.net

Table 2: General Dissolution Behavior of Aluminosilicates in Aqueous Media

| Condition | Observation | Controlling Factor |

| Neutral pH | Slow dissolution | Transport in liquid boundary layer |

| Acidic Media | Increased dissolution of Al and Si | pH, Temperature |

| Alkaline Media | Higher dissolution rates, especially with NaOH | pH, Alkali cation |

This table summarizes the general trends in the dissolution of aluminosilicates under different aqueous conditions.

Chemical Stability in Acidic and Alkaline Environments

Mullite, a stable form of aluminum silicate, is recognized for its excellent chemical stability and corrosion resistance in both acidic and alkaline environments. moatcity.commoatcity.com This makes it a valuable material in industries such as chemical processing and metallurgy where exposure to corrosive substances is common. azom.commoatcity.com

The resistance to chemical attack is a critical property for refractory materials. Mullite-based refractories exhibit outstanding stability in acid metal slags and are insoluble in most acids. azom.com The chemical resistance of SiO₂–Al₂O₃ refractory ceramics has been shown to be very high against acid solutions. However, their resistance to alkaline solutions is generally lower but increases with a higher alumina (B75360) content. researchgate.net

The leaching of aluminosilicates in acidic and alkaline solutions is a key area of study. The dissolution of sericite, a type of aluminosilicate (B74896), in alkaline media involves the formation of soluble silicate and aluminate species, which can then react to form an aluminosilicate precipitate. This precipitate can subsequently be dissolved in an acidic solution. semanticscholar.org The extraction of aluminum from high-silica-alumina coal gangue has been achieved through a process involving alkaline activation followed by acid leaching. mdpi.commdpi.com

Table 3: Chemical Resistance of Mullite

| Environment | Resistance Level | Observations |

| Acidic Solutions | High | Insoluble in a majority of acids; stable in acid metal slags. azom.com |

| Alkaline Solutions | Good | Resistance increases with higher alumina content. researchgate.net |

| Molten Salts | Good | Used in applications requiring resistance to chemical attack. azom.com |

| Combustion Environments | Moderate | Can be susceptible to attack by corrosive species like molten salt or water vapor. nasa.gov |

This table provides an overview of the chemical resistance of mullite, a key phase of tetraaluminum trisilicate (B10819215), in various aggressive environments.

Photo-Induced Reactivity and Stability Assessments

The interaction of tetraaluminum trisilicate with light, particularly ultraviolet (UV) radiation, is an important consideration for its use in outdoor applications or environments with high light exposure. While direct studies on the photo-induced reactivity of tetraaluminum trisilicate are scarce, research on related materials provides some insights.

Mullite nanofibers have been used as reinforcement in polymer composites, and studies on the UV aging behavior of these composites have shown that the presence of mullite can enhance the stability of the polymer against degradation. nih.govacs.orgresearchgate.net This suggests that mullite itself is stable under UV radiation.

Furthermore, mullite- and zircon-based ceramics have been investigated for photocatalytic applications. youtube.com The addition of oxides like ZnO and CuO to these ceramics can enhance their ability to degrade organic pollutants under UV and visible light. This implies that the aluminum silicate base material is a stable support for the photocatalytically active components.

Table 4: Photo-Induced Properties of Mullite-Based Materials

| Application | Role of Mullite | Finding |

| Polymer Composites | Reinforcement | Enhances UV stability of the polymer matrix. nih.govacs.orgresearchgate.net |

| Photocatalysis | Support Material | Provides a stable substrate for photocatalytically active dopants. youtube.com |

This table summarizes the role and stability of mullite in applications involving light exposure, suggesting its inherent photo-stability.

Electrochemical Stability and Corrosion Resistance

The electrochemical stability and corrosion resistance of tetraaluminum trisilicate are crucial for its application in environments where it may be in contact with electrolytes or subjected to electrical potentials. The inherent chemical stability of mullite suggests good corrosion resistance. scielo.br

Studies on silicate-based conversion coatings on aluminum alloys have demonstrated their effectiveness in providing corrosion protection. scirp.orgresearchgate.net The mechanism involves the formation of a protective aluminosilicate film on the metal surface. Electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization are common techniques used to evaluate the corrosion resistance of such coatings. scirp.orgresearchgate.netwiserpub.comresearchgate.netaip.orgnih.gov

The results from these studies indicate that silicate-containing films can significantly decrease the corrosion current density and shift the corrosion potential to more positive values, indicating enhanced corrosion resistance. scirp.orgscirp.org The stability and protective properties of these films are dependent on the concentration of silicate in the treating solution. scirp.orgresearchgate.net While these studies are on coatings and not the bulk material, they provide strong evidence for the inherent electrochemical stability of the aluminosilicate structure.

Table 5: Electrochemical Properties of Silicate-Based Coatings on Aluminum Alloys

| Electrochemical Technique | Parameter Measured | Observation |

| Potentiodynamic Polarization | Corrosion Current Density (i_corr) | Significant decrease with silicate coating. scirp.orgresearchgate.net |

| Potentiodynamic Polarization | Corrosion Potential (E_corr) | Positive shift with silicate coating. scirp.orgscirp.org |

| Electrochemical Impedance Spectroscopy (EIS) | Film Resistance (R_f) | Increases with silicate concentration. scirp.org |

This table presents findings from electrochemical studies on silicate-based coatings, which infer the electrochemical stability of the aluminosilicate structure.

Advanced Applications Research for Tetraaluminum;trisilicate Based Materials

Adsorptive Materials for Gas Separation and Purification

Aluminosilicate (B74896) materials, particularly in their crystalline zeolite forms, are exceptional adsorbents for gas separation and purification processes. Their ordered, microporous structures allow for size- and shape-selective separation of gas molecules. A key application is in post-combustion carbon dioxide (CO₂) capture to mitigate greenhouse gas emissions. researchgate.netcetjournal.it Large-scale simulations have been employed to identify aluminosilicate zeolite structures with the highest potential for CO₂ uptake. nih.govacs.org These studies have found that structures with large free volumes and specific framework topologies that maximize regions with nearest-neighbor framework atom distances between 3 to 4.5 Å exhibit the largest CO₂ adsorption capacities. nih.govacs.org

The performance of these materials can be tailored by adjusting the silicon-to-aluminum (Si/Al) ratio and the type of charge-balancing cations (e.g., Na⁺, Ca²⁺) within the framework. acs.org For instance, a novel Cu-aluminosilicate catalyst synthesized from kaolinite (B1170537) has demonstrated significant CO₂ adsorption capacity, which is a crucial first step in its subsequent conversion to hydrocarbons. researchgate.net Zeolite-based geopolymers are also being investigated as durable, pelletized adsorbents for CO₂ capture, with performance linked to the zeolite content within the geopolymer matrix. cetjournal.it Beyond CO₂, these materials are used to remove water from gas streams and for other industrial separations. wikipedia.org

Table 1: CO₂ Adsorption Capacity of Various Aluminosilicate-Based Materials

| Material Type | Si/Al Ratio | Cation | CO₂ Uptake (mg/g) | Conditions | Reference |

|---|---|---|---|---|---|

| Zeolite X-based Geopolymer | - | - | 21 | 3% v/v CO₂ | cetjournal.it |

| Cu-impregnated Aluminosilicate | 4.3 | Cu²⁺, Ca²⁺, Na⁺ | 73.9 | 7 bar, 250 °C | researchgate.net |

| Simulated Zeolites | Variable | Na⁺, Ca²⁺ | Varies | Post-combustion | nih.govacs.org |

Catalysis and Photocatalysis in Chemical Transformations

The catalytic properties of tetraaluminum trisilicate (B10819215) and related aluminosilicates are central to their industrial importance, particularly in the petrochemical and fine chemical sectors.

The acidity of aluminosilicates is the cornerstone of their catalytic activity. The substitution of a Si⁴⁺ ion with an Al³⁺ ion in the tetrahedral framework creates a net negative charge, which is balanced by a cation, typically a proton (H⁺), forming a Brønsted acid site. mdpi.com These sites are potent catalysts for a vast range of acid-catalyzed reactions, including cracking, isomerization, and alkylation.

The strength and concentration of these acid sites can be controlled by the Si/Al ratio; a lower ratio generally leads to a higher concentration of acid sites. mdpi.com However, the relationship is complex, as the strength of the acid sites can also be influenced by the proximity of aluminum atoms within the framework. Delaminated zeolitic materials, such as ITQ-6, have been developed to make these strong acid sites on the external surface highly accessible to bulky reactant molecules. acs.org